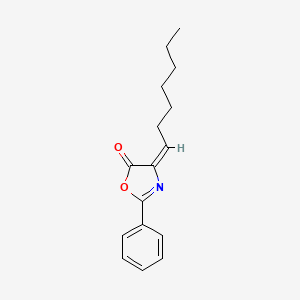

4-Heptylidene-2-phenyloxazol-5(4H)-one

Description

Properties

Molecular Formula |

C16H19NO2 |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

(4E)-4-heptylidene-2-phenyl-1,3-oxazol-5-one |

InChI |

InChI=1S/C16H19NO2/c1-2-3-4-5-9-12-14-16(18)19-15(17-14)13-10-7-6-8-11-13/h6-8,10-12H,2-5,9H2,1H3/b14-12+ |

InChI Key |

UZLNYJZRYGZNCA-WYMLVPIESA-N |

Isomeric SMILES |

CCCCCC/C=C/1\C(=O)OC(=N1)C2=CC=CC=C2 |

Canonical SMILES |

CCCCCCC=C1C(=O)OC(=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Heptylidene 2 Phenyloxazol 5 4h One and Analogous 4 Substituted 2 Phenyloxazol 5 4h Ones

Classical and Established Synthetic Routes to Oxazolones

The traditional methods for synthesizing oxazolones have been refined over more than a century and remain widely used due to their reliability.

The most prominent classical route to oxazolones is the Erlenmeyer-Plochl reaction, first detailed by Friedrich Gustav Carl Emil Erlenmeyer in 1893. biointerfaceresearch.commodernscientificpress.com This reaction initially involved the condensation of benzaldehyde (B42025) with N-acetylglycine. biointerfaceresearch.commodernscientificpress.com The core of the reaction is the transformation of an N-acylglycine into an oxazolone (B7731731), also known as an azlactone. wikipedia.orgchemeurope.com Historically, the process involves the cyclization of an N-acyl amino acid, followed by a condensation step. biointerfaceresearch.commodernscientificpress.com

While the fundamental principles of the Erlenmeyer-Plochl reaction are over a century old, it continues to be a widely utilized method for synthesizing 2-phenyloxazol-5(4H)-ones. researchgate.netsci-hub.se Contemporary adaptations often focus on improving efficiency and environmental friendliness by exploring alternative catalysts, solvents, and energy sources like microwave irradiation. sci-hub.seresearchgate.net

The synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones is fundamentally a condensation reaction between an acylamino acid and a carbonyl compound, typically an aldehyde or ketone. modernscientificpress.comnih.gov Hippuric acid (N-benzoylglycine) is the most commonly used acylamino acid, as it tends to produce stable oxazolone compounds in high yields. biointerfaceresearch.com The reaction proceeds by combining equimolar amounts of hippuric acid and the chosen aldehyde. nih.gov

For the specific synthesis of 4-Heptylidene-2-phenyloxazol-5(4H)-one, hippuric acid is condensed with heptanal. The reaction can also be performed with a wide variety of other aliphatic and aromatic aldehydes to produce a diverse library of analogous oxazolone derivatives. jocpr.com

The success of the Erlenmeyer-Plochl reaction hinges on two key components: a dehydrating agent and a catalyst.

Acetic Anhydride (B1165640): This compound serves as the essential dehydrating agent. jocpr.comlookchem.com It facilitates the cyclization of the N-acyl amino acid (e.g., hippuric acid) to form the initial 2-phenyl-oxazolone intermediate. wikipedia.orgchemeurope.com Subsequently, it drives the condensation of this intermediate with the aldehyde by removing water, which is formed as a byproduct of the reaction.

Sodium Acetate (B1210297): Traditionally, a stoichiometric amount of fused sodium acetate is used as the base catalyst. jocpr.comlookchem.com It functions by deprotonating the hippuric acid, enabling the cyclization and subsequent condensation steps. wikipedia.orgchemeurope.com While effective, reactions using stoichiometric sodium acetate can be slow, sometimes requiring long reaction times. lookchem.com Research has shown that in the presence of a solvent, catalytic amounts of sodium acetate can be sufficient, though this may extend reaction times for certain aldehydes. lookchem.com Other bases such as potassium phosphate (B84403) and calcium acetate have also been employed. rfppl.co.inresearchgate.net

Modern and Efficient Synthetic Approaches

In response to the growing demand for green and efficient chemical processes, modern synthetic strategies have been developed to streamline oxazolone production.

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product, offer a highly efficient and atom-economical pathway to complex molecules. researchgate.net This approach has been successfully applied to the synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones. researchgate.net In one such green chemistry approach, glycine (B1666218), benzoyl chloride, an aromatic aldehyde, and sodium acetate are ground together with a few drops of acetic anhydride. researchgate.net This mechanochemical method is solvent-free, requires no external heating, and simplifies the work-up procedure, making it an environmentally friendly alternative to conventional methods. researchgate.net

Recent research has focused on replacing traditional catalysts with more efficient, cheaper, and environmentally benign alternatives.

Alum (KAl(SO₄)₂·12H₂O): Alum has emerged as an inexpensive, non-toxic, and efficient catalyst for synthesizing oxazolones. ijresm.comnih.gov In a one-pot, three-component reaction, hippuric acid, an aldehyde, and acetic anhydride are reacted in the presence of a catalytic amount of alum, often in ethanol. ijresm.com This method offers high yields with a simple work-up. ijresm.com

Zinc Oxide (ZnO): Zinc oxide is another effective, heterogeneous catalyst for the synthesis of 4-arylmethylidene-2-phenyl-5(4H)-oxazolones. scialert.netresearchgate.net The reaction of an aldehyde, hippuric acid, and acetic anhydride proceeds rapidly at room temperature in the presence of a catalytic amount of ZnO powder, providing excellent yields. scialert.net Zinc dust has also been used effectively as a heterogeneous catalyst. niscpr.res.in

Organocatalysts (e.g., L-Proline): L-proline, a naturally occurring amino acid, has been identified as a highly efficient and non-hazardous organocatalyst for this synthesis. researchgate.netresearchgate.net It is thermally stable and effectively catalyzes the reaction between aromatic aldehydes and hippuric acid in the presence of acetic anhydride, aligning with the principles of green chemistry. researchgate.netresearchgate.net

Interactive Data Table 1: Comparison of Catalytic Systems in the Synthesis of 4-Substituted-2-phenyloxazol-5(4H)-ones

| Catalyst | Typical Reactants | Typical Conditions | Advantages | Reference(s) |

| Sodium Acetate | Hippuric Acid, Aldehyde, Acetic Anhydride | Heating (e.g., 100°C) | Well-established, reliable | lookchem.com, nih.gov, sci-hub.se |

| Zinc Oxide (ZnO) | Hippuric Acid, Aldehyde, Acetic Anhydride | Room Temperature, Ethanol | Rapid reaction, high yields, mild conditions | scialert.net, researchgate.net |

| Alum | Hippuric Acid, Aldehyde, Acetic Anhydride | Reflux, Ethanol | Inexpensive, non-toxic, efficient | ijresm.com, nih.gov |

| L-Proline | Hippuric Acid, Aldehyde, Acetic Anhydride | Not specified | Environmentally benign, highly efficient | researchgate.net, researchgate.net |

| Mechanochemical | Glycine, Benzoyl Chloride, Aldehyde, NaOAc, Ac₂O | Grinding, Solvent-free | Green, no heating, simple work-up | researchgate.net |

Interactive Data Table 2: Yields of 4-Alkylidene/Arylidene-2-phenyloxazol-5(4H)-ones via Erlenmeyer-Plochl Reaction with Various Aldehydes

Note: Yields are highly dependent on specific reaction conditions, including catalyst, solvent, temperature, and reaction time. This table provides illustrative examples from various reported methods.

| Aldehyde | Catalyst/Method | Yield (%) | Reference(s) |

| Benzaldehyde | [bmIm]OH (Ionic Liquid) | 71% | jocpr.com |

| 4-Methylbenzaldehyde | [bmIm]OH (Ionic Liquid) | 65% | jocpr.com |

| 4-Nitrobenzaldehyde | [bmIm]OH (Ionic Liquid) | 85% | jocpr.com |

| p-Anisaldehyde | Zinc Oxide (ZnO) | 95% | scialert.net |

| p-Fluorobenzaldehyde | Zinc Oxide (ZnO) | 92% | scialert.net |

| Heptanal | Not specified | Not specified | - |

Synthetic Strategies for Incorporating the Heptylidene Moiety and Other Alkylidene/Arylidene Substituents

The cornerstone of synthesizing 4-substituted-oxazolones via the Erlenmeyer-Plochl reaction is the availability of the appropriate N-acylamino acid precursor. For the synthesis of 2-phenyl substituted oxazolones, the most common precursor is hippuric acid (N-benzoyl glycine). researchgate.net The standard preparation of hippuric acid involves the benzoylation of glycine. crpsonline.comnih.gov In this procedure, glycine is dissolved in a sodium hydroxide (B78521) solution, and benzoyl chloride is added in portions. crpsonline.com After vigorous shaking, the reaction mixture is acidified with concentrated hydrochloric acid to precipitate the product, benzoyl glycine. crpsonline.com

Beyond this classical approach, more streamlined methods have been developed. A one-pot synthesis for various oxazol-5(4H)-ones utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling reagent. nih.gov This method allows for the N-acylation of an amino acid with a carboxylic acid and the subsequent cyclodehydration of the resulting N-acylamino acid in the same reaction vessel, simplifying the procedure significantly. nih.gov

For the synthesis of oxazolones with different substituents at the 2-position, the corresponding N-acylamino acid must be prepared. For example, to synthesize 2-(4-nitrophenyl) oxazolones, 4-nitrobenzoyl glycine is used as the precursor, which is prepared by condensing 4-nitrobenzoyl chloride with glycine. core.ac.uk This modularity allows for the synthesis of a diverse library of oxazolones by first preparing the required functionalized acylamino acid precursor. researchgate.net

A critical aspect of the synthesis of 4-alkylidene and 4-arylidene-2-phenyloxazol-5(4H)-ones is the stereochemistry of the exocyclic double bond, which leads to the formation of E/Z isomers. nih.gov Research has consistently shown that the Erlenmeyer-Plochl condensation reaction typically yields the (Z)-isomer as the major or exclusive product. derpharmachemica.comresearchgate.net This stereochemical outcome is generally attributed to the thermodynamic stability of the (Z)-isomer, where steric repulsion between the substituent at the 4-position and the carbonyl group at the 5-position is minimized.

The (Z)-configuration is characterized by the aryl or alkyl group at the 4-position being on the opposite side of the carbonyl group of the oxazolone ring relative to the 2-phenyl group. The synthesis of a range of (Z)-4-(substituted-benzylidene)-2-phenyloxazol-5(4H)-ones has been reported, confirming this stereochemical preference. derpharmachemica.com The control over obtaining the desired isomer is crucial as the geometry of the molecule can significantly influence its biological activity. nih.gov While the Erlenmeyer-Plochl reaction inherently favors the Z-isomer, subsequent isomerization from Z to E can sometimes be induced, for example, by UV light, although this is more relevant for specific compound classes like benzylidene oxindoles. nih.gov For the majority of 4-substituted-2-phenyloxazol-5(4H)-ones prepared under standard thermal or microwave conditions, the Z-isomer is the expected predominant product. derpharmachemica.comrsc.org

| Substituent at 4-Position | Compound Name | Isomer Formed | Reference |

|---|---|---|---|

| 4-Fluorobenzylidene | (Z)-4-(4-Fluorobenzylidene)-2-phenyloxazol-5(4H)-one | Z | derpharmachemica.com |

| 4-Chlorobenzylidene | (Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one | Z | derpharmachemica.com |

| 2-Nitrobenzylidene | (Z)-4-(2-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one | Z | derpharmachemica.com |

| 4-(Dimethylamino)benzylidene | (Z)-4-(4-(Dimethylamino)benzylidene)-2-phenyloxazol-5(4H)-one | Z | derpharmachemica.com |

Chemical Transformations and Reactivity Profiles of 4 Heptylidene 2 Phenyloxazol 5 4h One Scaffolds

Ring-Opening Reactions Leading to Functionalized Products

The most common and synthetically useful reactions of 4-heptylidene-2-phenyloxazol-5(4H)-one involve the opening of the oxazolone (B7731731) ring. This is typically initiated by the nucleophilic attack at the C-5 carbonyl carbon, which is highly electrophilic. This reactivity allows for the introduction of various functional groups, leading to a diverse array of acyclic products. mdpi.comaklectures.com

Nucleophilic Attack and Formation of Amides and Esters

The oxazolone ring is readily opened by nucleophiles such as amines, alcohols, and water. The reaction with primary and secondary amines proceeds via a nucleophilic attack on the C-5 carbonyl group, leading to the formation of N-acyl-α,β-didehydroamino acid amides. mdpi.com Microwave-assisted reactions have been shown to be particularly effective for this transformation, often reducing reaction times and improving yields, especially when conventional heating fails to promote the reaction. aklectures.com

Similarly, alcoholysis of the oxazolone ring with alcohols, often under acidic or basic catalysis, yields the corresponding N-acyl-α,β-didehydroamino acid esters. acs.org This reaction is a key step in the dynamic kinetic resolution of racemic oxazolones, where a chiral catalyst can selectively catalyze the alcoholysis of one enantiomer, providing access to enantiomerically enriched α-amino acid derivatives. acs.orgcore.ac.uk

| Nucleophile | Product Type | Catalyst/Conditions | Research Finding |

| Secondary Amines | N-acyl-α,β-didehydroamino acid amides | Microwave Irradiation | Provides good yields (up to 94%) where conventional heating may be ineffective. mdpi.com |

| Methanol | N-acyl-α,β-didehydroamino acid methyl esters | Tetrapeptide Catalyst | Enables dynamic kinetic resolution, yielding enantiomerically enriched products. acs.orgcore.ac.uk |

| Carboxy-protected amino acids | N-substituted dipeptide esters | Pyridine (B92270) or Dichloromethane | Oxazolones act as acylating agents to form peptide bonds. organic-chemistry.org |

Conversion to Alpha-Amino Acids and Peptides

Unsaturated oxazolones are foundational synthons for the preparation of α-amino acids and peptides. nih.govyoutube.com The initial ring-opening reaction with water (hydrolysis) or an alcohol (alcoholysis) produces an N-benzoyl-α,β-didehydroamino acid or its corresponding ester. Subsequent reduction of the carbon-carbon double bond of this intermediate yields a saturated N-benzoyl-α-amino acid derivative. Final deprotection of the benzoyl group affords the free α-amino acid.

Furthermore, oxazolones can act as activated amino acid equivalents for peptide synthesis. The reaction of a 4-substituted-2-phenyloxazol-5(4H)-one with the amino group of an amino acid ester or a peptide chain results in the formation of a new peptide bond, effectively elongating the peptide from the N-terminus. organic-chemistry.orgnih.gov This method allows for the incorporation of unique amino acid structures into peptides. nih.gov Peptide-catalyzed kinetic resolution during ring-opening with alcohols is a significant strategy for producing enantiomerically pure α-amino acid esters, which are crucial building blocks for chiral pharmaceuticals. core.ac.uknih.gov

Generation of Alpha-Keto Acids and Amino Alcohols

The versatility of the oxazolone ring extends to its conversion into α-keto acids and amino alcohols, which are important classes of molecules in biochemistry and organic synthesis.

α-Keto Acids: The conversion to an α-keto acid can be achieved from the N-acyl-α,β-didehydroamino acid intermediate formed upon initial ring opening. Acid-catalyzed hydrolysis of the amide bond and tautomerization of the resulting enamine leads to the formation of the corresponding α-keto acid. This pathway provides a synthetic route from amino acid precursors (used to make the oxazolone) back to their corresponding keto-analogs under abiotic conditions. orgsyn.orgnih.gov

Amino Alcohols: The synthesis of amino alcohols from this compound requires the reduction of both the ester or lactone carbonyl group and the exocyclic carbon-carbon double bond. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of performing this transformation. ijresm.com The reduction of amino acids and their derivatives to amino alcohols is a well-established procedure, and this methodology is applicable to the oxazolone scaffold to yield the corresponding saturated amino alcohol. ijresm.com

Cycloaddition Reactions and Construction of Novel Heterocycles

Beyond ring-opening reactions, the this compound scaffold is a valuable building block for the synthesis of other complex heterocyclic systems. The embedded functionalities allow for cycloaddition and condensation reactions to construct new rings.

Synthesis of Imidazolones and Thiazolones

Imidazolones: The reaction of 4-alkylidene-2-phenyloxazol-5(4H)-ones with primary amines or ammonia (B1221849) derivatives can lead to the formation of imidazolones. The reaction proceeds through an initial ring opening by the amine, followed by an intramolecular cyclization where the newly formed amide nitrogen attacks the benzoyl carbonyl group, with subsequent elimination of water to form the five-membered imidazolone (B8795221) ring. nih.govresearchgate.net These compounds are of significant interest due to their presence in a wide range of biologically active molecules. researchgate.net

Thiazolones: Analogous to imidazolone synthesis, thiazolones can be prepared from oxazolones. The conversion to a 2-phenylthiazol-5(4H)-one structure involves the replacement of the ring oxygen atom with sulfur. This can be achieved by reacting the oxazolone with a thionating agent, such as Lawesson's reagent. Alternatively, N-thiobenzoyl amino acids can be cyclized to form thiazolones, which exhibit similar reactivity to their oxazolone counterparts and are used in peptide synthesis. organic-chemistry.org

Formation of 1,2,4-Triazin-6(5H)-ones via Reaction with Hydrazines

A well-documented transformation of 4-alkylidene-2-phenyloxazol-5(4H)-ones is their reaction with hydrazine (B178648) and its derivatives to yield 1,2,4-triazin-6(5H)-ones. The reaction is typically carried out by refluxing the oxazolone with a hydrazine derivative (such as phenylhydrazine) in a solvent like acetic acid, often with a base like sodium acetate (B1210297). youtube.com

The proposed mechanism involves the following steps:

Nucleophilic attack by the terminal nitrogen of the hydrazine onto the electrophilic C-5 carbonyl of the oxazolone ring.

Opening of the oxazolone ring to form an acylhydrazide intermediate.

Intramolecular cyclization (condensation) between the second nitrogen of the hydrazine and the benzoyl carbonyl group.

Elimination of a water molecule to afford the stable, six-membered 1,2,4-triazin-6(5H)-one ring system.

This reaction provides a straightforward and efficient route to a class of heterocycles that possess a broad spectrum of pharmacological activities. orgsyn.org

| Reagent | Product | Conditions | Significance |

| Phenylhydrazine | 5-Heptylidene-1,3-diphenyl-1,2,4-triazin-6(5H)-one | Acetic Acid, Sodium Acetate, Reflux | Direct route to pharmacologically relevant triazinone heterocycles. |

| Hydrazine Hydrate | (E)-2-benzamido-3-propylhept-2-enohydrazide | Reflux | Yields a hydrazide intermediate which can be a synthon for other heterocycles like triazinones and oxadiazoles. nih.gov |

Electrophilic and Radical Reactions on the Oxazolone Core or its Substituents

The electronic nature of the oxazolone ring and its substituents dictates its reactivity towards electrophiles and radicals. The exocyclic C=C double bond and the carbonyl group are key sites for chemical transformations. biointerfaceresearch.com

The most prominent reaction involving aromatic aldehydes is the Erlenmeyer-Plöchl synthesis, which is the cornerstone for creating the 4-arylidene-2-phenyloxazol-5(4H)-one scaffold itself. nih.govijresm.com This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aromatic aldehyde in the presence of a dehydrating agent like acetic anhydride (B1165640) and a base, typically sodium acetate. nih.govnih.govdntb.gov.uanih.gov The reaction proceeds via the cyclization of the N-acylglycine to form an intermediate 2-phenyl-5-oxazolone, which then undergoes condensation with the aldehyde. researchgate.net

The versatility of this method allows for the incorporation of a wide variety of substituted aromatic aldehydes, leading to a diverse library of oxazolone derivatives. nih.govdntb.gov.uanih.gov Researchers have developed numerous protocols to improve efficiency and yield, employing different catalysts and reaction conditions, including microwave irradiation and green chemistry approaches like mechanochemical grinding. nih.govresearchgate.net For instance, catalysts such as alum, L-proline, and zinc oxide have been successfully used. ijresm.com The nature of the substituent on the aromatic aldehyde can influence the reaction rate; aldehydes with electron-donating groups tend to react faster than those with electron-withdrawing groups.

The following table summarizes the synthesis of various 4-arylidene-2-phenyloxazol-5(4H)-ones from different aromatic aldehydes, showcasing the scope of the Erlenmeyer-Plöchl reaction.

Table 1: Synthesis of 4-Arylidene-2-phenyloxazol-5(4H)-ones via Erlenmeyer-Plöchl Reaction

| Aromatic Aldehyde | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde (B42025) | Acetic Anhydride, Sodium Acetate, Ethanol | 90 | ijresm.com |

| 4-Methoxybenzaldehyde | Acetic Anhydride, Sodium Acetate, Ethanol | 90 | ijresm.com |

| 4-Chlorobenzaldehyde | Acetic Anhydride, Sodium Acetate, Ethanol | 90 | ijresm.com |

| 3-Nitrobenzaldehyde | Acetic Anhydride, Sodium Acetate, Ethanol | 90 | ijresm.com |

| 4-Methylbenzaldehyde | Acetic Anhydride, Sodium Acetate, Ethanol | 90 | ijresm.com |

| 4-(Dimethylamino)benzaldehyde | Acetic Anhydride, Sodium Acetate, Ethanol | 80 | ijresm.com |

| 4-Fluorobenzaldehyde | Acetic Anhydride, Sodium Acetate | 38-80 | nih.gov |

| 4-Nitrobenzaldehyde | Acetic Anhydride, Sodium Acetate | 73 | researchgate.net |

The oxazolone ring can undergo oxidative transformations. One such reaction is the ring oxidation of 4- or 5-substituted 2H-oxazoles into the corresponding 2-oxazolones. nih.gov This transformation is catalyzed by the cytosolic enzyme aldehyde oxidase and involves the incorporation of an oxygen atom from water. nih.gov While this has been demonstrated on C2-unsubstituted oxazoles, it highlights the potential for oxidative metabolism of the core ring structure. nih.gov

Furthermore, oxidative processes can lead to the formation of oxazolone derivatives from other precursors. For example, the oxidation of the purine (B94841) moiety of 2'-deoxyguanosine (B1662781) has been shown to yield 2,2-diamino-4-[(2-deoxy-β-D-erythro-pentofuranosyl)amino]-5(2H)-oxazolone through an imidazolone intermediate. sphinxsai.com Some oxazolone derivatives have also been studied for their ability to inhibit lipid peroxidation, indicating an antioxidant capacity that interferes with oxidative chain reactions.

The oxazolone scaffold can be used as a precursor for other heterocyclic systems, including those containing sulfur. While direct reactions with simple dithio-compounds are not extensively documented in the provided context, related transformations highlight the synthetic potential. For instance, benzyl (B1604629) dithiocarbamate (B8719985) can undergo a reaction in the presence of acetic anhydride to form a thiazolactone, a sulfur analog of oxazolone. researchgate.net This intermediate can then be condensed with arylglyoxals. researchgate.net This suggests that the underlying chemistry used to form and functionalize oxazolones can be adapted for sulfur-containing heterocycles derived from dithiocarbamates.

Development of Oxazolone-Based Hybrid Molecules (e.g., Phthalonitrile-Oxazolone Hybrids, Azo-linked Pyrazole (B372694) Hybrids)

The versatile reactivity of the 4-arylidene-2-phenyloxazol-5(4H)-one scaffold makes it an excellent starting point for the synthesis of complex hybrid molecules, where the oxazolone core is linked to other functional or heterocyclic moieties. nih.gov

Phthalonitrile-Oxazolone Hybrids: Phthalonitrile-oxazolone hybrids have been synthesized as novel precursors for phthalocyanines, which are large macrocyclic compounds with applications in materials science. nih.gov The synthesis involves the condensation of a phthalonitrile (B49051) derivative bearing an aldehyde group, such as 4-(4-formylphenoxy)phthalonitrile, with benzoylglycine derivatives. researchgate.netnih.gov This reaction follows the general principle of the Erlenmeyer-Plöchl synthesis to attach the oxazolone ring to the phthalonitrile unit, creating a chromophoric system with interesting photophysical properties. nih.gov

Azo-linked Pyrazole Hybrids: A significant class of hybrid molecules involves linking the oxazolone scaffold to a pyrazole moiety through an azo (-N=N-) bridge. nih.govdntb.gov.ua These hybrids are of interest for their potential pharmacological activities. nih.govdntb.gov.uanih.gov The synthesis can be achieved through several routes. One method involves the diazotization of an amino-substituted precursor, which is then coupled with a pyrazole derivative. nih.gov

A more direct approach starts with an oxazolone precursor that is modified to include a diazo group. For example, 4-aminohippuric acid can be diazotized and then used in a coupling reaction, followed by condensation with an aldehyde to form the final azo-linked oxazolone. biointerfaceresearch.com Another strategy involves preparing an intermediate with two acidic protons that can react with a benzaldehyde derivative to produce oxazolone azo dyes. nih.gov These synthetic strategies have led to the creation of libraries of novel azo-linked oxazolone-pyrazole hybrids for biological evaluation. dntb.gov.ua

The following table details some of the hybrid molecules synthesized from oxazolone precursors.

Table 2: Examples of Oxazolone-Based Hybrid Molecules

| Hybrid Type | Precursors | Synthetic Strategy | Reference |

|---|---|---|---|

| Phthalonitrile-Oxazolone | 4-(4-Formylphenoxy)phthalonitrile, Benzoylglycine derivatives | Erlenmeyer-Plöchl condensation | researchgate.netnih.gov |

| Azo-linked Pyrazole-Oxazolone | 3-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)benzaldehyde, Phenol derivatives | Diazotization and coupling reaction | researchgate.net |

| 1,2,4-Triazin-6(5H)-ones | 4-Arylidene-2-phenyloxazol-5(4H)-ones, Phenylhydrazine | Condensation reaction in acetic acid | nih.gov |

Computational Chemistry and in Silico Investigations of 4 Heptylidene 2 Phenyloxazol 5 4h One and Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial for understanding the interactions that drive biological activity.

Oxazolone (B7731731) derivatives have been identified as potential inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. researchgate.net Molecular docking studies are frequently employed to evaluate the binding affinities of these compounds with COX-1 and COX-2 isoforms. For example, studies on new 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones have used docking to calculate the binding energies for these enzymes. nih.gov The goal is often to identify compounds that selectively inhibit COX-2, as this can provide anti-inflammatory effects with fewer gastrointestinal side effects associated with COX-1 inhibition. japer.in

Docking simulations for various oxazolone analogues have shown favorable binding energies, suggesting they can fit within the active sites of these enzymes. nih.govresearchgate.net The binding affinity is typically reported as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger, more stable interaction. In one study, various oxazol-5(4H)-one derivatives were docked against COX-1 and COX-2, revealing different binding energies based on their specific chemical substitutions. nih.gov

Table 1: Example of Molecular Docking Binding Energies for Oxazol-5(4H)-one Analogues with COX Enzymes Note: This table is illustrative, based on data for analogous compounds as reported in the literature. nih.gov Binding energies for 4-Heptylidene-2-phenyloxazol-5(4H)-one would require specific simulation.

| Compound Analogue | Binding Energy (kcal/mol) vs. COX-1 | Binding Energy (kcal/mol) vs. COX-2 |

|---|---|---|

| 2-(4-(4-bromophenylsulfonyl)phenyl)-4-benzylidene-oxazol-5(4H)-one | -7.9 | -9.6 |

| 2-(4-(4-bromophenylsulfonyl)phenyl)-4-(4-methoxybenzylidene)-oxazol-5(4H)-one | -8.1 | -9.9 |

| 2-(4-(4-bromophenylsulfonyl)phenyl)-4-(4-nitrobenzylidene)-oxazol-5(4H)-one | -8.2 | -10.3 |

| 2-(4-(4-bromophenylsulfonyl)phenyl)-4-(4-bromobenzylidene)-oxazol-5(4H)-one | -8.3 | -10.1 |

Beyond just predicting binding affinity, docking simulations provide detailed insights into the specific interactions between the ligand and the amino acid residues within the enzyme's active site. These interactions are fundamental to the compound's mechanism of action. Studies on related inhibitors have shown that key interactions often include hydrogen bonds with residues like Tyr385, Arg120, and Ser530 in the COX active site, as well as hydrophobic or van der Waals interactions with other residues. japer.inresearchgate.net

For oxazolone derivatives, the carbonyl group and nitrogen atom in the heterocyclic ring are potential hydrogen bond acceptors, while the various substituted phenyl rings can engage in hydrophobic and π-π stacking interactions. researchgate.net By analyzing the docked pose of a compound like this compound, researchers can identify these crucial binding motifs. This understanding is essential for explaining why a compound is active and for designing new analogues with improved potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. ej-chem.org For a class of compounds like oxazolone derivatives, QSAR can be used to predict the activity of new, unsynthesized analogues. nih.gov

The process involves calculating a set of molecular descriptors for each compound in a training set with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). mdpi.com Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that relates these descriptors to the observed biological activity (e.g., IC50 values). mdpi.com

A successful QSAR model can then be used to predict the activity of other compounds in the same class, including this compound, based solely on its calculated descriptors. ej-chem.org This allows for the prioritization of compounds for synthesis and testing, saving significant resources. Such studies have been applied to various heterocyclic scaffolds to guide the development of agents with antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net

Prediction of Bioactivity Profiles and Structure-Based Compound Design

The oxazol-5(4H)-one scaffold is a well-known "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets and exhibiting a wide range of pharmacological activities. dergipark.org.trresearchgate.net These reported activities include antimicrobial, anti-inflammatory, anticancer, and anti-HIV effects. researchgate.net Computational tools can leverage this existing knowledge to predict the likely bioactivity profile of a new analogue.

By comparing the structural and electronic features of this compound to databases of known active compounds, algorithms can predict its probability of hitting various targets. This information, combined with the insights from molecular docking (Section 5.1) and QSAR (Section 5.2), forms the basis for structure-based drug design. nih.gov For instance, if docking studies show that a specific substituent enhances binding to a target enzyme, and QSAR models confirm this substituent's positive effect on activity, designers can rationally create new molecules with similar or improved features. This iterative process of computational prediction and design is a cornerstone of modern drug discovery, allowing for the optimization of lead compounds to enhance efficacy and reduce potential side effects. nih.gov

Conformational Analysis and Electronic Structure Calculations for Stability and Reactivity Prediction

Conformational analysis and electronic structure calculations, often performed using methods like Density Functional Theory (DFT), provide fundamental insights into a molecule's properties. dergipark.org.tr For oxazolone derivatives, these calculations can determine the most stable three-dimensional shape (conformation) and how electrons are distributed within the molecule.

Studies have shown that the oxazolone ring system is generally planar. researchgate.net However, the substituents, such as the heptylidene and phenyl groups in this compound, have rotational freedom, and their preferred orientation can significantly impact how the molecule interacts with biological targets. acs.orgnih.gov

Electronic structure calculations determine key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. dergipark.org.tr A smaller gap suggests the molecule is more reactive and less stable. dergipark.org.tr These calculations can also reveal the distribution of electron density, highlighting which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting reaction mechanisms and intermolecular interactions. preprints.orgresearchgate.net

Table 2: Example of DFT Calculated Electronic Properties for an Oxazol-5-one Analogue Note: This table is illustrative, based on data for an analogous compound, 2-(4-chlorophenyl)-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one, as reported in the literature. dergipark.org.tr Specific values for this compound would require a dedicated calculation.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.037 | Represents the ability to donate an electron. |

| LUMO Energy | -2.566 | Represents the ability to accept an electron. |

| HOMO-LUMO Energy Gap (ΔE) | 3.471 | Indicates chemical reactivity and stability. |

Pharmacokinetic and Physicochemical Property Predictions (e.g., Oral Bioavailability, Drug-likeness)

For a compound to be a successful drug, it must not only be active but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico tools are widely used to predict these pharmacokinetic parameters at an early stage of drug discovery. nih.govresearchgate.net

Predictions for this compound and its analogues would typically involve assessing compliance with established "drug-likeness" rules, such as Lipinski's Rule of Five. These rules use physicochemical properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to estimate if a compound is likely to have good oral bioavailability. frontiersin.org

Software can predict a wide range of properties, including human intestinal absorption (HIA), plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and potential for metabolism by cytochrome P450 (CYP) enzymes. frontiersin.orgnih.gov Studies on various oxazolone derivatives have suggested that the scaffold can be modified to achieve acceptable predictive ADME profiles and good drug-like characteristics. researchgate.net These predictions are crucial for identifying potential liabilities, such as poor absorption or rapid metabolism, that could prevent a compound from reaching its target in the body.

Table 3: Example of Predicted Physicochemical and Pharmacokinetic Properties for an Oxazolone Analogue Note: This table is illustrative of the types of parameters predicted for drug candidates. frontiersin.orgnih.gov Actual values would need to be calculated specifically for this compound.

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule for oral bioavailability. |

| LogP (Lipophilicity) | < 5 | Compliance with Lipinski's Rule. |

| Hydrogen Bond Donors | < 5 | Compliance with Lipinski's Rule. |

| Hydrogen Bond Acceptors | < 10 | Compliance with Lipinski's Rule. |

| Human Intestinal Absorption (HIA) | High | Predicts good absorption from the gut. |

| Blood-Brain Barrier (BBB) Permeation | Low/High | Indicates potential for CNS effects (desirable or not). |

| CYP450 2D6 Substrate | No | Low probability of being metabolized by this major drug-metabolizing enzyme. |

| Drug-likeness Score | Positive | Overall assessment of suitability as a drug candidate. |

Mechanistic Investigations of Biological Interactions of 4 Heptylidene 2 Phenyloxazol 5 4h One Analogues

Enzyme Regulation and Inhibition Mechanisms

The 4-arylidene-2-phenyloxazol-5(4H)-one scaffold has been identified as a versatile core for developing potent enzyme inhibitors. The reactivity and structural characteristics of these compounds, particularly the exocyclic double bond at the 4-position and the nature of the substituents on the phenyl rings, allow for diverse interactions with enzyme active sites.

Inhibition of Lipoxygenase and Trypsin Activity

Analogues of 4-Heptylidene-2-phenyloxazol-5(4H)-one have been investigated for their ability to inhibit key enzymes involved in inflammation and proteolysis, such as lipoxygenase (LOX) and trypsin.

In one study, a series of 4-substituted-2-phenyloxazol-5(4H)-ones and their corresponding benzamide (B126) derivatives were synthesized and evaluated. The research found that while the oxazolones themselves had certain biological activities, the benzamide derivatives, formed through the nucleophilic opening of the oxazolone (B7731731) ring, were particularly effective as inhibitors of proteolysis. Specifically, several benzamide analogues were identified as strong inhibitors of trypsin-induced proteolysis. nih.gov

For lipoxygenase inhibition, a key enzyme in the biosynthesis of leukotrienes, the study identified a bisbenzamide derivative as the most potent inhibitor, with a half-maximal inhibitory concentration (IC50) of 41 μM. nih.gov Docking studies suggested that this potent inhibition occurs through an allosteric mechanism, meaning the inhibitor binds to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's activity. nih.gov This highlights a mechanism where the oxazolone-derived structure can modulate enzymatic function without directly competing with the substrate.

Table 1: Lipoxygenase Inhibitory Activity of a 4-Substituted-2-phenyloxazol-5(4H)-one Analogue

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| Bisbenzamide Derivative | Lipoxygenase | 41 μM |

Data sourced from a study on 4-substituted-2-phenyloxazol-5(4H)-ones and their benzamides. nih.gov

Modulation of Hepatic Cytochrome P450-Dependent Ethoxyresorufin-O-deethylase (EROD)

A thorough review of the available scientific literature did not yield specific studies or data concerning the mechanistic interactions between this compound analogues and the hepatic cytochrome P450-dependent enzyme, ethoxyresorufin-O-deethylase (EROD). Research has not yet focused on the potential of this class of compounds to induce or inhibit this specific metabolic pathway.

Exploration of Urease Inhibitory Pathways

Following a comprehensive literature search, no specific research was found detailing the urease inhibitory pathways for this compound analogues. While other heterocyclic compounds have been investigated as urease inhibitors, this particular class of oxazolones has not been a subject of published studies in this area.

Mechanisms of Tyrosinase Inhibition

Tyrosinase is a critical copper-containing enzyme that regulates melanin (B1238610) production, making it a key target for agents addressing hyperpigmentation. Analogues of this compound have been identified as potential tyrosinase inhibitors. nih.gov

The mechanism of inhibition often involves the interaction of the inhibitor with the enzyme's active site. Kinetic studies on structurally related thiazol-4(5H)-one derivatives revealed that these compounds can act as either competitive or mixed-type inhibitors. nih.gov A competitive inhibitor directly binds to the active site, preventing the substrate from binding. A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Molecular docking studies support these kinetic findings, suggesting that these inhibitors can bind strongly within the active site of both mushroom and human tyrosinases. nih.gov Key interactions may include the chelation of the copper ions at the heart of the active site and the formation of hydrogen bonds with crucial amino acid residues, such as histidine. nih.gov

The structure-activity relationship is critical, with the substituent groups on the benzylidene ring playing a significant role. The presence and position of hydroxyl groups are particularly important for inhibitory potency. For instance, studies on related compounds like chalcones have shown that a 2,4-substituted resorcinol (B1680541) moiety on the aromatic ring significantly enhances tyrosinase inhibition. nih.gov This indicates that the electronic and steric properties of the 4-arylidene portion of the oxazolone molecule are key determinants of its ability to inhibit tyrosinase. nih.gov

Cellular and Subcellular Interaction Mechanisms

Beyond direct enzyme inhibition, these compounds engage in broader cellular interactions, particularly through antioxidant pathways.

Antioxidant Mechanisms and Radical Scavenging Pathways (e.g., DPPH method, Lipid Peroxidation inhibition)

Many 4-arylidene-2-phenyloxazol-5(4H)-one analogues exhibit significant antioxidant properties, which they exert through various mechanisms, including radical scavenging and the inhibition of lipid peroxidation.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate antioxidant potential. Studies have shown that certain 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives are potent DPPH radical scavengers. For example, compounds with specific substitutions, such as M3 and M5 in one study, demonstrated significant antioxidant activity, with inhibition percentages of 88% and 85.7% respectively at a concentration of 40 μg/mL.

The inhibition of lipid peroxidation is another crucial antioxidant mechanism, protecting cell membranes from oxidative damage. Research has demonstrated that certain 4-substituted-2-phenyloxazol-5(4H)-ones are strong inhibitors of lipid peroxidation. nih.gov Specifically, oxazolone analogues with furan (B31954) and thiophene (B33073) moieties (compounds 2a and 2c in the cited study) showed potent inhibition, with an average inhibition of 86.5% for a group of four related compounds. nih.gov This suggests that the core oxazolone structure, combined with specific aromatic substituents, is effective at preventing the chain reaction of lipid degradation caused by oxidative stress. nih.gov

Table 2: Antioxidant Activity of 4-Substituted-2-phenyloxazol-5(4H)-one Analogues

| Compound Series | Assay | Result |

|---|---|---|

| M3 (oxazolone derivative) | DPPH Radical Scavenging | 88% inhibition at 40 μg/mL |

| M5 (oxazolone derivative) | DPPH Radical Scavenging | 85.7% inhibition at 40 μg/mL |

| Oxazolones 2a, 2b, 2c, 2d | Lipid Peroxidation Inhibition | 86.5% (average inhibition) |

Data compiled from studies on the antioxidant potential of oxazolone derivatives. nih.gov

Mechanisms of Antiproliferative Effects on Cellular Models

Analogues of this compound have been the subject of research for their potential as anticancer agents, with studies focusing on their effects on various malignant cell lines. The antiproliferative activity of these compounds is often evaluated through their ability to inhibit the growth of cancer cells, with the half-maximal inhibitory concentration (IC₅₀) being a key metric.

Research has shown that 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives exhibit cytotoxic effects against the human lung carcinoma cell line, A549. researchgate.net One study synthesized a series of these derivatives and tested their cytotoxicity using the Sulforhodamine B (SRB) assay, identifying a lead compound with a CTC₅₀ value of 25 µg/ml. researchgate.net The antitumor properties of oxazolones are linked to their impact on malignant cell proliferation. researchgate.net Further studies on different heterocyclic scaffolds have also demonstrated significant activity. For instance, a benzimidazole (B57391) derivative showed potent cytotoxic action against A549 and liver cancer (HepG2) cells, with IC₅₀ values of 15.80 μM and 15.58 μM, respectively. jksus.org In some cases, the activity of these novel compounds against A549 cells has been shown to be comparable or even slightly more potent than the established anticancer drug doxorubicin. nih.gov

The human colorectal carcinoma cell line, HCT-116, has also been a target for evaluating the efficacy of oxazolone analogues. Some derivatives have shown promising activity against HCT-116 cells. biointerfaceresearch.com The mechanism of action for some related compounds has been found to be dependent on the p53 tumor suppressor protein. The inhibitory activity against HCT-116 cells with wild-type p53 was significantly higher than in cells where p53 was absent, suggesting a p53-dependent antitumor effect. researchgate.net

Against the human breast adenocarcinoma cell line, MCF-7, and the prostate cancer cell line, PC-3, oxazolone derivatives have also been investigated. A series of 4-(4-methoxybenzylidene)-2-substituted-phenyl-5(4H)-oxazolone derivatives were synthesized and evaluated against a panel of human cancer cell lines, including HepG2, HCT-116, PC-3, and MCF-7. biointerfaceresearch.com One compound, in particular, demonstrated notable activity against HepG2 and HCT-116 cell lines. biointerfaceresearch.com Studies on other related structures, like ciprofloxacin-chalcone hybrids, have shown that they can induce apoptosis and cause cell cycle arrest at the G2/M phase in both HepG2 and MCF-7 cells, often through the upregulation of p53. nih.gov

Table 1: Antiproliferative Activity of Selected Oxazolone Analogues and Related Compounds This table is interactive. Use the search bar to filter results.

| Compound Class | Cell Line | Activity (IC₅₀ / CTC₅₀) | Notes |

|---|---|---|---|

| 4-Benzylidene-2-phenyloxazol-5(4H)-one derivative | A549 | 25 µg/ml (CTC₅₀) | Most potent in its series. researchgate.net |

| Benzimidazole derivative (se-182) | A549 | 15.80 µM | High cytotoxic activity observed. jksus.org |

| Benzimidazole derivative (se-182) | HepG2 | 15.58 µM | More potent than cisplatin (B142131) in this study. jksus.org |

| Deoxybenzoin analogue (3a) | A549 | 6.62 µM | Slightly more potent than doxorubicin. nih.gov |

| Deoxybenzoin analogue (6a) | HCT-116 | 3.43 µM | Exhibited significant activity. nih.gov |

| Deoxybenzoin analogue (8d) | HCT-116 | 6.96 µM | Exhibited significant activity. nih.gov |

| 4-(4-Methoxybenzylidene)-2-substituted-phenyl-5(4H)-oxazolone (3e) | HepG2 | 8.9±0.30 µg/mL | Showed best activity in its series. biointerfaceresearch.com |

| 4-(4-Methoxybenzylidene)-2-substituted-phenyl-5(4H)-oxazolone (3e) | HCT-116 | 9.2±0.63 µg/mL | Showed best activity in its series. biointerfaceresearch.com |

| Ciprofloxacin-Chalcone Hybrid (CCH) | HepG2 | 22 µg/ml | Induced apoptosis and G2/M arrest. nih.gov |

| Ciprofloxacin-Chalcone Hybrid (CCH) | MCF-7 | 54 µg/ml | Induced apoptosis and G2/M arrest. nih.gov |

Interference with Microbial Virulence Factor Production

The therapeutic strategy of targeting virulence factors, rather than bacterial growth, is a promising approach to combat antibiotic resistance. Analogues of this compound are being explored for their potential to inhibit the production of key virulence factors in pathogenic bacteria.

Staphyloxanthin in Staphylococcus aureus

Staphylococcus aureus produces a characteristic golden carotenoid pigment called staphyloxanthin. nih.gov This pigment is not merely for coloration; it acts as a significant virulence factor by protecting the bacterium from oxidative stress, a key component of the host's innate immune response. nih.gov Bacteria lacking staphyloxanthin are more susceptible to being killed by reactive oxygen species like hydrogen peroxide. nih.gov The biosynthesis of staphyloxanthin is a potential target for anti-virulence drugs. nih.gov While direct studies on this compound analogues are not extensively documented in the provided context, the inhibition of this pigment pathway by other chemical entities, such as the FDA-approved antifungal naftifine (B1207962) hydrochloride, demonstrates the viability of targeting enzymes like CrtN in the staphyloxanthin biosynthesis pathway. nih.gov

Pyocyanin (B1662382) in Pseudomonas aeruginosa

Pseudomonas aeruginosa, an opportunistic pathogen, produces pyocyanin, a blue-green phenazine (B1670421) pigment that functions as a major virulence factor. nih.govnih.gov Pyocyanin is redox-active and can generate reactive oxygen species, leading to oxidative stress and damage to host cells. nih.gov It also plays a role in biofilm formation, which contributes to chronic infections and antibiotic resistance. nih.govresearchgate.net Research into compounds that can inhibit pyocyanin production is an active area. For example, halogenated dihydropyrrol-2-one molecules have been shown to inhibit pyocyanin biosynthesis by blocking the Pseudomonas quinolone signaling (PQS) system, a quorum-sensing pathway that regulates virulence factor production. mdpi.com Certain propafenone (B51707) derivatives have also demonstrated an inhibitory effect on both biofilm formation and pyocyanin production in clinical strains of P. aeruginosa. researchgate.net The exploration of oxazolone analogues for similar inhibitory effects on the complex regulatory networks controlling pyocyanin synthesis, such as the Las and Pqs quorum-sensing systems, represents a logical direction for future research.

Antibacterial and Antifungal Action at a Cellular and Molecular Level

Derivatives of the oxazolone scaffold have demonstrated a spectrum of antimicrobial activities against various pathogenic microorganisms. The mechanism of action often involves disruption of essential cellular processes or structures.

Antibacterial Action

Studies have been conducted on the antibacterial effects of related heterocyclic compounds against both Gram-positive and Gram-negative bacteria.

Bacillus subtilis (Gram-positive): Lipopeptides isolated from Bacillus subtilis have themselves shown potent antifungal activity, highlighting the antimicrobial potential within this genus. frontiersin.org While specific data on oxazolone action against B. subtilis is limited in the provided results, the general activity of related azole compounds against Gram-positive bacteria suggests potential mechanisms could involve cell wall or membrane disruption.

Escherichia coli (Gram-negative): The antibacterial activity of various heterocyclic derivatives has been tested against E. coli. For instance, certain pyridine (B92270) derivatives have shown good antimicrobial activity with low MIC values. nih.gov The outer membrane of Gram-negative bacteria like E. coli often presents a barrier to antimicrobial agents, suggesting that active compounds must possess specific properties to penetrate this layer and reach their intracellular targets, which could include DNA gyrase or other essential enzymes.

Antifungal Action

The antifungal properties of oxazolone analogues and other azole-containing compounds are also of significant interest.

Candida albicans (Yeast): This opportunistic fungal pathogen is a common target for antifungal research. Studies on 1,2,4-triazoles, which share a heterocyclic nature with oxazolones, have demonstrated activity against C. albicans. nih.gov The mechanisms for azole antifungals typically involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. This leads to increased membrane permeability and ultimately cell death.

Aspergillus niger (Mold): This common mold can be pathogenic in immunocompromised individuals. Similar to C. albicans, related 1,2,4-triazole (B32235) derivatives have been screened for activity against A. niger, indicating that the broader class of azole-containing heterocycles has potential as antifungal agents. nih.gov

Receptor and Ion Channel Modulatory Mechanisms

Investigation of TRPA1 and TRPV1 Calcium Channel Antagonism

Transient Receptor Potential (TRP) channels, particularly TRPA1 (Ankyrin 1) and TRPV1 (Vanilloid 1), are crucial ion channels involved in the perception of pain, temperature, and inflammation. nih.govmdpi.com They are highly expressed in sensory neurons and are activated by a wide range of noxious stimuli. mdpi.comnih.gov Consequently, antagonists of these channels are sought after as potential novel analgesics.

Molecular docking studies have been employed to investigate the interaction between oxazol-5(4H)-one derivatives and these calcium channels. nih.gov These computational simulations predict the binding affinities and potential mechanisms of action at a molecular level. Research on new 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones indicated that their analgesic activity might be mediated through the antagonism of TRPA1 or TRPV1 channels, rather than through the inhibition of cyclooxygenase (COX) enzymes. nih.gov The docking simulations revealed favorable binding energies for these compounds with both TRPA1 and TRPV1, suggesting a strong potential for interaction. nih.gov For instance, the interactions between one of the more active compounds and the TRPA1 and TRPV1 channels were analyzed in detail, highlighting the specific forces at play. nih.gov The development of dual antagonists that can simultaneously block both TRPA1 and TRPV1 is considered a particularly promising therapeutic strategy for pain management, as these channels often act in concert to regulate pain processing. nih.govbohrium.com

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Correlating Specific Structural Features with Observed Biological Pathway Modulations

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds and understanding how specific chemical modifications influence biological activity. For this compound analogues, SAR studies have provided valuable insights into the structural requirements for their antiproliferative and ion channel modulatory effects.

The biological activity of these compounds is highly dependent on the nature and position of substituents on the core oxazolone structure, particularly at the C-2 and C-4 positions.

Substituents at the C-4 position: The arylidene group at the C-4 position is a common feature. Modifications to the aromatic ring of this group significantly impact activity. For instance, in antiproliferative studies against the A549 cell line, different substitutions on the benzylidene ring (e.g., -OH, -Cl, -OCH₃, -NO₂) resulted in a range of cytotoxic potencies. researchgate.net

Substituents at the C-2 position: The substituent at the C-2 phenyl ring also plays a crucial role. In studies of 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones, the core structure at C-2 was kept constant while the C-4 arylidene group was varied to probe for analgesic activity. nih.gov

Influence of Methoxy (B1213986) and Halogen Groups: The presence of specific functional groups like methoxy (-OCH₃) or halogens (-F, -Cl, -Br) has been shown to be a key determinant of activity.

Methoxy Groups: In one study, an oxazolone derivative containing a methoxy group (compound 2b) exhibited the best analgesic activity in a writhing test, an effect potentially linked to its strong binding affinity for TRPA1 and TRPV1 channels as suggested by molecular docking. nih.gov

Halogen Groups: The presence of halogen atoms can influence the electronic and steric properties of the molecule, affecting its binding to biological targets. In SAR studies of dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors with a different core scaffold, the introduction of a fluorine atom at various positions on a phenyl ring was explored to understand its impact on potency. nih.gov Similarly, for oxazolone derivatives, substitutions with chloro, bromo, and fluoro groups on the C-4 benzylidene ring have been synthesized and evaluated for their anticancer effects. researchgate.net

These SAR studies guide medicinal chemists in the rational design of new analogues with enhanced potency and selectivity for specific biological pathways, such as cancer cell proliferation or ion channel modulation.

Influence of Stereochemistry on Biological Efficacy

The spatial arrangement of atoms within a molecule, or its stereochemistry, can significantly influence its interaction with biological systems. For analogues of this compound, which are characterized by an exocyclic double bond at the 4-position, the potential for geometric isomerism (E/Z isomerism) is a critical factor in determining their biological efficacy. The differential orientation of substituents around this double bond can lead to variations in how these molecules bind to their biological targets, potentially altering their activity.

Research into the synthesis of related 4-alkylidene-2-phenyloxazol-5(4H)-ones has confirmed the existence of both (E) and (Z) geometric isomers. The classical Erlenmeyer-Plöchl synthesis, a common method for preparing these compounds, often results in a mixture of both E and Z isomers. iarjset.com However, methodologies have been developed to synthesize these isomers selectively. For instance, studies on 4-cinnamylidene-2-phenyl-2-oxazolin-5-one, a close analogue, have demonstrated that the (E)-isomer can be synthesized and subsequently converted to the (Z)-isomer. iarjset.com This ability to isolate and characterize distinct geometric isomers is fundamental to investigating their differential biological effects.

While direct comparative studies on the biological efficacy of the individual (E) and (Z) isomers of this compound are not extensively documented in publicly available literature, the principle that stereochemistry dictates biological activity is well-established for other classes of compounds, including other heterocyclic structures. For example, in a study on verbenone (B1202108) oxime esters, the (E)- and (Z)-isomers of certain derivatives displayed markedly different antifungal activities against the same fungal species. nih.gov Specifically, one (E)-isomer demonstrated significantly higher antifungal activity compared to its corresponding (Z)-stereoisomer, highlighting the profound impact of geometric configuration on biological function. nih.gov

The synthesis of various 4-arylidene-2-phenyloxazol-5(4H)-one derivatives has been widely reported, with many of these compounds exhibiting a range of biological activities, including antimicrobial and anti-inflammatory effects. crpsonline.comresearchgate.net Typically, these syntheses result in the thermodynamically more stable isomer, which is often presumed to be the (Z)-isomer for many 4-arylidene derivatives. sigmaaldrich.com However, without specific isolation and comparative testing of both isomers of the 4-heptylidene analogue, the precise influence of its stereochemistry on biological efficacy remains an area requiring further investigation.

The following table summarizes the existence of geometric isomers for an analogue of this compound, as established in synthetic studies.

Table 1: Geometric Isomers of a 4-Alkylidene-2-phenyloxazol-5(4H)-one Analogue

| Compound Name | Isomers Synthesized | Method of Isomerization | Reference |

| 4-Cinnamylidene-2-phenyl-2-oxazolin-5-one | (E) and (Z) | The (E)-isomer can be converted to the (Z)-isomer by boiling in dry pyridine. | iarjset.com |

Applications of 4 Heptylidene 2 Phenyloxazol 5 4h One and Its Derivatives in Non Biological and Non Human Contexts

Materials Science Applications

In the realm of materials science, oxazolone (B7731731) derivatives are valued for their optical and chemical characteristics, leading to their use in photosensitive devices, as coloration agents, and within polymer science.

Oxazolone derivatives are instrumental in the development of advanced photosensitive and optoelectronic systems. acs.org These compounds, which feature an oxazolone heteroatomic ring, can be designed to manipulate refractive indices and are noted for their potential in creating multifunctional organic materials. acs.org Research has demonstrated that a specific multifunctional oxazolone derivative can act as a light amplifier, a generator of higher harmonics of light, and an electromagnetic wave modulator. acs.org

Furthermore, oxazolone derivatives have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and electronics. acs.orgrsc.org Their structure, often containing a stilbene (B7821643) group, contributes to these efficient optical characteristics. acs.org Studies have also developed photoinitiating systems using oxazolone derivatives as sensitizers for the radical polymerization of acrylate (B77674) monomers under visible light, highlighting their role in material processing. rsc.org Oxazole (B20620) derivatives have also been cited as important precursors for photosensitive composition devices for proteins. biointerfaceresearch.com

The inherent photophysical properties of oxazolone derivatives make them highly effective as dyes and fluorescent agents. An optical gain profile analysis has shown that a specific oxazolone derivative can function as a highly effective laser dye. acs.org Their molecular structure is similar to the chromophores found in green fluorescent proteins, which explains their notable photophysical characteristics. acs.org

The fluorescence of these compounds can be significantly enhanced. For instance, the coordination of 4-aryliden-5(4H)-oxazolones to a palladium center has been shown to suppress non-radiative deactivation pathways, leading to a tenfold increase in the fluorescence quantum yield. nih.gov This makes them promising for applications where strong luminescence is required. nih.gov Fluorescent whitening agents, also known as optical brighteners, work by absorbing ultraviolet light and re-emitting it as visible blue light, which makes materials appear whiter. chemicalbook.com Oxazolone derivatives, particularly those with stilbene-like structures, fit into this class of compounds and are used to improve the whiteness of various materials. acs.orgchemicalbook.com

Oxazolone derivatives are integrated into polymer and plastic systems to create advanced materials with specific functionalities. Research has shown that a hybrid polymeric system doped with an oxazolone molecule can exhibit a third-order nonlinear optical (NLO) signal three times higher than the reference material. acs.org This enhancement is critical for the development of next-generation optoelectronic devices. acs.org

In addition to optical applications, polymers containing oxazolone chromophores are noted for their potential in photonics and electronics. rsc.org Copolymers with oxazolone units have demonstrated a higher nonlinear optical effect compared to the individual oxazolone derivatives, suggesting significant promise for practical device applications. rsc.org Furthermore, these derivatives can act as sensitizers in photoinitiating systems for the radical polymerization of monomers like trimethylolpropane (B17298) triacrylate (TMPTA), showcasing their utility in the synthesis of polymeric materials. rsc.org

Agricultural and Industrial Applications

Beyond materials science, oxazolone derivatives have been investigated for their potential roles in agriculture, specifically as pesticides and herbicides.

The class of compounds known as Erlenmeyer azlactones, which includes 4-heptylidene-2-phenyloxazol-5(4H)-one, has been identified as important intermediates in the synthesis of pesticides and other agrochemicals. modernscientificpress.comacademeresearchjournals.org A wide range of biological activities has been reported for oxazolone derivatives, including insecticidal properties. biointerfaceresearch.comcrpsonline.com This activity makes them candidates for the development of new crop protection agents. The versatility of the oxazolone structure allows for the synthesis of a variety of derivatives with potential applications in controlling insect pests. crpsonline.com

Table 1: Investigated Pesticidal Activity of Oxazolone Derivatives

| Compound Class | Investigated Activity | Reference |

| Oxazolone Derivatives | Insecticidal | biointerfaceresearch.comcrpsonline.com |

| Erlenmeyer Azlactones | Precursors for pesticides | modernscientificpress.comacademeresearchjournals.org |

Oxazolone derivatives have been extensively studied for their herbicidal properties. They are known precursors for various herbicides and have shown direct activity against unwanted plant growth. modernscientificpress.comacademeresearchjournals.orgekb.egijsr.in Research into 4-benzylidene-2-phenyl oxazol-5(4H)-one derivatives demonstrated that most of the synthesized compounds exhibited good seed germination inhibition against radish seeds (Raphanus sativus). researchgate.net

In another study, the herbicidal activity of newly synthesized heterocyclic azlactone derivatives was evaluated against Echinochloa crus-galli, a common and competitive weed in agriculture. ekb.eg The imidazolinone herbicides, which can be derived from azlactones, are known for their effectiveness in controlling a wide spectrum of annual grass and broadleaf weeds at low doses. ijsr.in These findings underscore the potential of oxazolone-based compounds in developing new and effective herbicides for weed management.

Table 2: Herbicidal Activity of Oxazolone Derivatives

| Derivative Class | Target Species | Observed Effect | Reference |

| 4-Benzylidene-2-phenyl oxazol-5(4H)-one derivatives | Radish (Raphanus sativus) | Seed germination inhibition | researchgate.net |

| Heterocyclic azlactone derivatives | Echinochloa crus-galli | Herbicidal activity | ekb.eg |

| Imidazolinone derivatives (derived from azlactones) | Annual grass and broadleaf weeds | Weed control | ijsr.in |

Biosensor Development (excluding human diagnostic applications)

The unique photophysical properties of this compound and its derivatives, particularly their fluorescence, make them valuable candidates for the development of sensitive and selective biosensors for non-human applications. These applications primarily focus on environmental monitoring and veterinary diagnostics, where the detection of specific analytes is crucial. The core of their function in biosensors lies in their ability to signal the presence of a target molecule through a change in their optical properties, such as fluorescence quenching or enhancement.

Derivatives of this compound, which belong to the broader class of oxazolones or azlactones, have been investigated as fluorescent probes in various sensing platforms. Their favorable photophysical characteristics are comparable to those of green fluorescent proteins found in nature. researchgate.net These compounds can be chemically modified to interact with specific analytes, leading to a measurable optical response.

Detailed Research Findings

Research in this area has led to the development of oxazolone-based biosensors for the detection of various substances, from metal ions to neurotransmitters, in non-human contexts.

One notable application is in the detection of ferric ions (Fe³⁺) in environmental samples. A study utilizing a derivative, 4-(2-furylmethylene)-2-phenyl-5-oxazolone (PFO), demonstrated its efficacy as a fluorescent sensor for Fe³⁺. researchgate.net The sensor operates on the principle of fluorescence quenching, where the presence of Fe³⁺ diminishes the fluorescence intensity of the PFO dye. This optical response is both sensitive and selective, allowing for the quantification of Fe³⁺ in a given sample. The PFO dye was embedded in a polyvinyl chloride (PVC) matrix, creating a robust and reusable sensor. researchgate.net Key performance metrics of this Fe³⁺ biosensor are detailed in the table below.

Another significant area of development is in the creation of enzyme-based biosensors. For instance, a pH-sensitive oxazolone derivative, 2-phenyl-4-[4-(1,4,7,10-tetraoxa-13-azacycloopentadecyl)benzylidene]oxazol-5-one, has been integrated into a fluorescent enzyme array for the detection of acetylcholine (B1216132). researchgate.net This type of biosensor is particularly relevant for veterinary applications, where monitoring acetylcholine levels can be important. The sensor works by detecting the pH change resulting from the enzymatic hydrolysis of acetylcholine by acetylcholinesterase. researchgate.net This change in pH alters the fluorescence of the oxazolone derivative, providing a quantitative measure of acetylcholine concentration. The biosensor exhibited a high degree of reproducibility and a low detection limit. researchgate.net

These examples underscore the versatility of this compound derivatives in the design of optical biosensors for a range of non-human applications, from environmental contaminant detection to veterinary biochemical analysis. The ability to tune their chemical structure allows for the development of sensors tailored to specific target analytes.

Interactive Data Table: Performance of a 4-(2-furylmethylene)-2-phenyl-5-oxazolone (PFO)-based Biosensor for Fe³⁺ Detection

| Parameter | Value | Reference |

| Analyte | Ferric Ion (Fe³⁺) | researchgate.net |

| Sensor Matrix | Polyvinyl chloride (PVC) | researchgate.net |

| Detection Principle | Fluorescence Quenching | researchgate.net |

| Detection Limit | 3.8 x 10⁻⁶ M | researchgate.net |

| Dynamic Range | 6 x 10⁻⁶–6 x 10⁻⁴ M | researchgate.net |

| Response Time (τ₉₀) | ~2 minutes | researchgate.net |

| Reversibility | Fully reversible | researchgate.net |

| pH Independence | pH 4.0–11.0 | researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Heptylidene-2-phenyloxazol-5(4H)-one, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via the Erlenmeyer azlactone synthesis, involving condensation of hippuric acid derivatives with aldehydes. For example:

-

Method 1 : Condensation of 2-hydroxyhippuric acid with heptanal derivatives in acetic anhydride with sodium acetate at 140–150°C for 3–4 hours, yielding azlactones after recrystallization .

-

Method 2 : Green synthesis using GO@Fe(ClO4)₃ nanocatalyst under solvent-free conditions at 100°C, improving atom efficiency and reducing waste .

-

Critical Parameters : Catalyst choice (e.g., Ag₂CO₃ for nucleophilic ring-opening in oxazolones ), solvent-free vs. anhydrous conditions, and aldehyde reactivity.

Method Catalyst/Conditions Yield Range Key Advantages Erlenmeyer Synthesis Acetic anhydride, NaOAc 60–75% Broad substrate tolerance Green Synthesis GO@Fe(ClO4)₃, solvent-free 70–90% Eco-friendly, high efficiency

Q. What spectroscopic and crystallographic techniques are essential for characterizing oxazol-5(4H)-one derivatives?

- Answer :

- 1H/13C NMR : Identifies substituent patterns (e.g., benzylidene protons at δ 6.8–7.5 ppm, carbonyl signals at ~170 ppm) .

- IR Spectroscopy : Confirms C=O (1750–1700 cm⁻¹) and C=N (1650–1600 cm⁻¹) stretches .

- X-ray Crystallography : Critical for resolving Z/E isomerism in the benzylidene moiety, as misassignments are common in literature . Example: (4Z)-4-Benzylidene derivatives require single-crystal analysis to confirm geometry .

Q. How do reaction conditions affect the regioselectivity of oxazolone derivatives in multi-component reactions?

- Answer : Regioselectivity is influenced by:

- Catalyst : Silver carbonate promotes 5-endo cyclization in oxazolone ring-opening reactions .

- Temperature : Higher temperatures (e.g., 100°C in solvent-free syntheses) favor kinetic control, reducing side products .

- Solvent Polarity : Polar aprotic solvents stabilize intermediates in nucleophilic additions .

Advanced Research Questions

Q. How can researchers resolve structural discrepancies in historical literature on oxazol-5(4H)-one derivatives?

- Answer : Misassignments of Z/E isomerism or substituent positions are common. Strategies include:

- Re-synthesis and Crystallography : Replicate reported methods and validate structures via X-ray diffraction. For example, corrigenda in Acta Crystallographica highlight misassigned methyl vs. methoxy groups .

- Computational Modeling : Compare experimental NMR/IR data with DFT-calculated spectra to verify tautomeric forms .

- Reactivity Profiling : Test literature-reported reactions (e.g., peptide adduct formation ) to confirm functional group compatibility.

Q. What strategies optimize this compound’s reactivity for biological studies?

- Answer :

- Peptide Reactivity Assays : Assess lysine/cysteine adduct formation at physiological pH to predict sensitization potential. Oxazolone derivatives form stable hippuryl-lysine adducts via addition-elimination, critical for epitope formation .

- Targeted Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance electrophilicity at the heptylidene position .

- Kinetic Studies : Monitor reaction rates with glutathione or serum albumin to quantify bioavailability .

Q. How to analyze contradictory data in the biological activity of oxazolone derivatives across studies?

- Answer : Contradictions often arise from:

- Isomer Purity : Z/E mixtures (undetected by HPLC) may show divergent bioactivities. Use chiral columns or preparative TLC to isolate isomers .

- Assay Conditions : Varying pH or reducing agents (e.g., DTT) can alter thiol reactivity. Standardize protocols using reference compounds like oxazolone (EC³⁺ = 0.1 μM in LLNA assays) .

- Cell Line Specificity : Test cytotoxicity across multiple lines (e.g., MCF-7 vs. WI-38) to distinguish selective activity .

Methodological Guidelines

- Synthetic Optimization : Prioritize solvent-free or nanocatalytic routes for scalability and sustainability .

- Structural Validation : Mandate X-ray crystallography for novel derivatives to avoid misassignment .

- Data Reproducibility : Replicate key reactions under inert atmospheres (N₂/Ar) to control oxidative side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.